Bis(benzene)chromium(0)

Catalog No.
S1502563
CAS No.
1271-54-1
M.F
C12H12Cr-6
M. Wt
208.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(benzene)chromium(0)

CAS Number

1271-54-1

Product Name

Bis(benzene)chromium(0)

IUPAC Name

benzene;chromium

Molecular Formula

C12H12Cr-6

Molecular Weight

208.22 g/mol

InChI

InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H;

InChI Key

HVURSIGIEONDKB-UHFFFAOYSA-N

SMILES

C1=CC=CC=C1.C1=CC=CC=C1.[Cr]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Cr]

Bis(benzene)chromium(0) is an organometallic compound with the formula C12H12Cr\text{C}_{12}\text{H}_{12}\text{Cr}. It features a unique sandwich structure, similar to that of ferrocene, consisting of two benzene rings coordinated to a chromium atom in the zero oxidation state. This compound was first synthesized in the 1950s by Ernst Otto Fischer and his student Walter Hafner, marking a significant advance in organometallic chemistry. The synthesis involved the reaction of chromium trichloride with aluminum trichloride and aluminum powder in m-xylene, followed by reduction with sodium dithionite .

Historical Significance in the Development of Sandwich Compounds

The synthesis and characterization of bis(benzene)chromium(0) in 1951 by E. O. Fischer and H. P. Werner marked a turning point in organometallic chemistry []. This discovery challenged the prevailing belief that transition metals could only form covalent bonds with small, negatively charged ligands like halides or oxides. Bis(benzene)chromium(0) demonstrated the ability of transition metals to form stable bonds with organic molecules like benzene, where the entire ring system acts as a single six-electron donor ligand (η⁶-C₆H₆) []. This discovery opened the door to the exploration of a new class of organometallic complexes – the sandwich compounds.

Bis(benzene)chromium(0) exhibits notable reactivity, particularly in its interactions with various organic compounds. Key reactions include:

  • Hydrosilation: This compound catalyzes the hydrosilation of alcohols and aldehydes, a process that typically involves radicals and hydrogen atom abstraction rather than oxidative addition mechanisms common in late transition metal catalysis .
  • Carboxylation: It reacts with carboxylic acids to produce chromium(II) carboxylates, such as chromium(II) acetate .
  • Oxidation: Upon oxidation, bis(benzene)chromium(0) can form the cation bis(benzene)chromium(1+), which has been studied for its electron-transfer kinetics in various solvents .
  • Carbonylation: The compound can also undergo carbonylation to yield (benzene)chromium tricarbonyl .

The primary synthesis method for bis(benzene)chromium(0) involves several steps:

  • Formation of the Chromium Complex: Chromium trichloride is reacted with aluminum trichloride and aluminum powder in m-xylene.
  • Reduction: The resulting complex is then reduced using sodium dithionite in aqueous sodium hydroxide to yield bis(benzene)chromium .
  • Further Functionalization: Alkylation can be performed using methyl iodide to create derivatives of bis(benzene)chromium .

Bis(benzene)chromium(0) has limited but significant applications:

  • Catalysis: It serves as a catalyst for hydrosilation reactions, which are valuable in organic synthesis.
  • Research Tool: Due to its unique electronic properties and reactivity, it is often used in research settings to study organometallic chemistry and electron transfer processes .

Studies on bis(benzene)chromium(0) have focused on its electron-transfer kinetics and redox behavior. For instance, research has demonstrated that this compound can undergo reversible oxidation to form bis(benzene)chromium(1+), with detailed investigations into the kinetics of this process in various solvents such as acetonitrile and dichloromethane . These studies contribute to understanding its reactivity and potential applications in catalysis.

Several compounds share structural or functional similarities with bis(benzene)chromium(0). Here are a few notable examples:

CompoundStructure TypeKey Features
FerroceneSandwich complexContains iron; π-interactions dominate bonding
CobaltoceneSandwich complexContains cobalt; known for radical trapping
NickeloceneSandwich complexContains nickel; used in catalysis
VanadoceneSandwich complexContains vanadium; studied for electronic properties

Uniqueness of Bis(benzene)chromium(0)

What sets bis(benzene)chromium(0) apart from these similar compounds is its distinct balance between covalent and electrostatic interactions. Unlike ferrocene, where π-interactions are predominant, bis(benzene)chromium exhibits significant contributions from σ-bonding interactions, making it a unique subject of study within organometallic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (90.48%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1271-54-1

Wikipedia

Bis(benzene)chromium

Dates

Modify: 2023-08-15

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